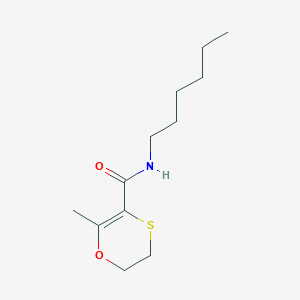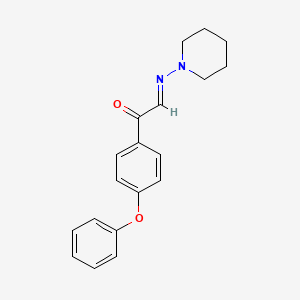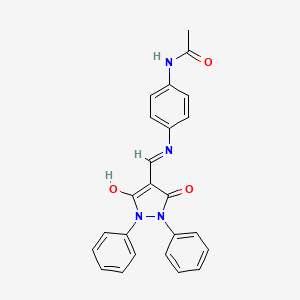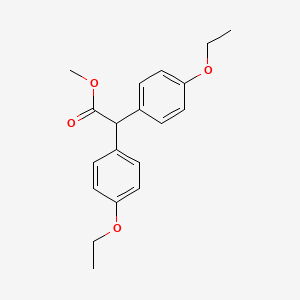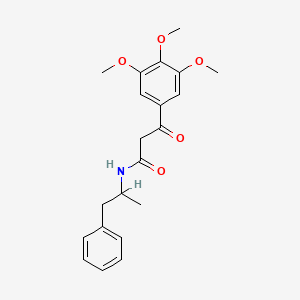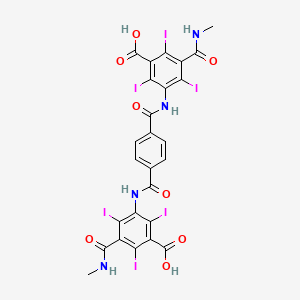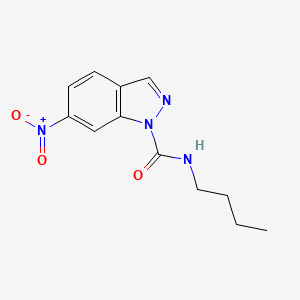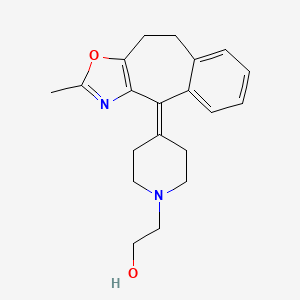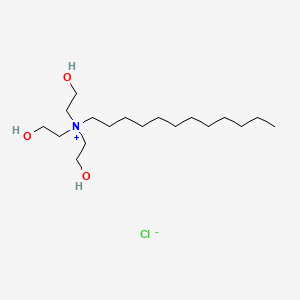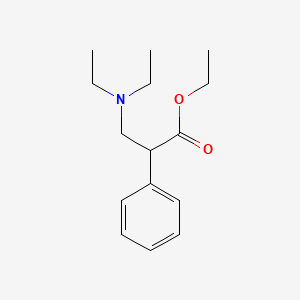
Ethyl 3-(diethylamino)-2-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(diethylamino)-2-phenylpropanoate is an organic compound with a complex structure that includes an ethyl ester, a diethylamino group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(diethylamino)-2-phenylpropanoate typically involves the reaction of ethyl acrylate with diethylamine. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the process. The reaction mixture is stirred for an extended period, usually around 24 hours, to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(diethylamino)-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl ring allows for electrophilic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring .
Scientific Research Applications
Ethyl 3-(diethylamino)-2-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential pharmacological effects is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-(diethylamino)-2-phenylpropanoate exerts its effects involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 3-(diethylamino)propanoate: This compound shares a similar structure but lacks the phenyl ring, resulting in different chemical properties and reactivity.
N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide: This compound contains a diethylamino group but has a different core structure, leading to distinct applications and properties.
Uniqueness: Ethyl 3-(diethylamino)-2-phenylpropanoate’s unique combination of an ethyl ester, diethylamino group, and phenyl ring sets it apart from similar compounds
Properties
CAS No. |
22286-87-9 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
ethyl 3-(diethylamino)-2-phenylpropanoate |
InChI |
InChI=1S/C15H23NO2/c1-4-16(5-2)12-14(15(17)18-6-3)13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3 |
InChI Key |
QMEDZONMWKZZIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


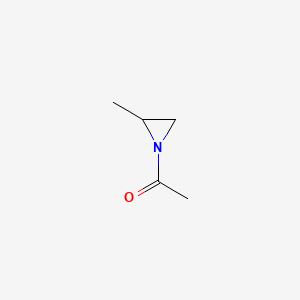
![2-[(1-Chloroethyl)peroxy]-2-methylpropane](/img/structure/B14708350.png)

